12-Hydroxyoctadec-9-enoic acid
Overview
Description
12-Hydroxyoctadec-9-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid derived from castor oil. It is a monounsaturated omega-9 fatty acid with a hydroxyl group at the 12th carbon and a double bond at the 9th carbon. This compound is known for its unique chemical properties and has various applications in pharmaceuticals, cosmetics, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxyoctadec-9-enoic acid can be synthesized through several methods. One common method involves the hydrolysis of castor oil, which is rich in ricinoleic acid. The hydrolysis process typically uses an alkaline catalyst such as sodium hydroxide to break down the triglycerides in castor oil, releasing ricinoleic acid .
Industrial Production Methods: Industrial production of this compound often involves the extraction of castor oil followed by its hydrolysis. The hydrolyzed product is then purified through distillation or crystallization to obtain high-purity ricinoleic acid .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different derivatives, such as sebacic acid.
Reduction: The hydroxyl group can be reduced to produce oleic acid.
Esterification: It can react with alcohols to form esters, which are used in various industrial applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products Formed:
Sebacic acid: Produced through oxidation.
Oleic acid: Produced through reduction.
Esters: Formed through esterification with various alcohols.
Scientific Research Applications
12-Hydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and surfactants.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its anti-inflammatory, antifungal, and antimicrobial properties.
Industry: Used in the production of lubricants, coatings, and plasticizers
Mechanism of Action
The mechanism of action of 12-Hydroxyoctadec-9-enoic acid involves its interaction with various molecular targets and pathways:
Cannabinoid Receptors: It acts on cannabinoid receptor 1 and cannabinoid receptor 2, influencing lipid metabolism and inflammatory responses.
Transient Receptor Potential Channels: It activates transient receptor potential cation channel subfamily V member 1, which is involved in pain perception and inflammation.
Comparison with Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid without a hydroxyl group.
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds or hydroxyl groups.
Uniqueness: 12-Hydroxyoctadec-9-enoic acid is unique due to its hydroxyl group at the 12th carbon, which imparts distinct chemical properties and biological activities compared to other fatty acids .
Properties
IUPAC Name |
12-hydroxyoctadec-9-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859274 | |
Record name | 12-Hydroxyoctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-22-0, 7431-95-0 | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12-Hydroxyoctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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